

An In-Depth Technical Guide to the Thermophysical Properties of n-Nonadecane

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Compound of Interest

Compound Name: **Nonadecane**

Cat. No.: **B133392**

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N-nonadecane ($C_{19}H_{40}$) is a straight-chain alkane that serves as a significant phase change material (PCM) and a reference standard in various scientific applications. Its well-defined thermal characteristics make it a subject of interest for thermal energy storage, calibration of analytical equipment, and as a component in complex formulations. This guide provides a comprehensive overview of its core thermophysical properties, detailed experimental protocols for their determination, and visualizations of key processes.

Quantitative Data Summary

The thermophysical properties of **n-nonadecane** have been characterized across its solid and liquid phases. The following tables summarize key quantitative data from various experimental studies.

Table 1: General and Phase Change Properties of **n-Nonadecane**

Property	Value	Units	Notes / Conditions
Molecular Formula	C ₁₉ H ₄₀	-	-
Molar Mass	268.52	g/mol	[1]
Boiling Point	330	°C	At atmospheric pressure. [1] [2]
Solid-Solid Transition Temp.	~22.8 - 23.0	°C	Transition from ordered crystalline (β) to rotator (α) phase.
Melting Point	~32.0	°C	Transition from rotator (α) phase to liquid. [1] [2]
Latent Heat of Solid-Solid Transition	~51.2	kJ/kg	-
Latent Heat of Fusion	~163	kJ/kg	Refers to the solid (rotator) to liquid transition.

Table 2: Temperature-Dependent Thermophysical Properties of n-**Nonadecane**

Property	Phase	Temperature (°C)	Value	Units
Density (ρ)	Solid	20	786	kg/m ³
Liquid	60	756	kg/m ³	
Specific Heat Capacity (C _p)	Solid	0	1800	J/(kg·K)
Liquid	57	2300	J/(kg·K)	
Thermal Conductivity (λ)	Solid	10	0.23	W/(m·K)
Liquid	35	0.152	W/(m·K)	
Dynamic Viscosity (η)	Liquid	40	2.51	mPa·s
Liquid	60	1.74	mPa·s	
Liquid	80	1.27	mPa·s	

Experimental Protocols

Accurate determination of thermophysical properties is crucial for the reliable application of n-**nonadecane**. The following sections detail the standard methodologies used to measure these properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the phase transition temperatures and enthalpies (latent heat) of materials like n-**nonadecane**.

- Objective: To measure the heat flow into or out of a sample as a function of temperature or time, while it is subjected to a controlled temperature program.
- Apparatus: A heat-flux DSC instrument, aluminum crucibles, and a high-purity inert purge gas (typically nitrogen).

- Sample Preparation: A small, accurately weighed sample of **n-nonadecane** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Measurement Procedure:
 - The sample and reference pans are placed in the DSC cell.
 - The cell is purged with an inert gas to create a stable thermal atmosphere.
 - A controlled temperature program is initiated. For **n-nonadecane**, a typical program involves cooling the sample to a temperature well below its solid-solid transition (e.g., 0°C), followed by heating at a constant rate (e.g., 2 to 10 K/min) to a temperature above its melting point (e.g., 50°C).
 - The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) appear as peaks on the resulting thermogram.
- Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The enthalpy of the transition (e.g., latent heat of fusion) is calculated by integrating the area of the corresponding peak.

Transient Hot-Wire (THW) Method

The Transient Hot-Wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids and solids.

- Objective: To determine the thermal conductivity of a material by observing the transient temperature rise of a thin, heated wire embedded within it.
- Apparatus: A transient hot-wire apparatus, consisting of a thin platinum wire (acting as both a heating element and a resistance thermometer), a power source, a resistance bridge, and a data acquisition system.
- Sample Preparation: The **n-nonadecane** sample is melted and degassed to remove any dissolved air. The hot-wire probe is then fully immersed in the liquid sample, which is

subsequently allowed to solidify under controlled conditions for solid-phase measurements. The entire assembly is placed in a thermostat to maintain a stable ambient temperature.

- Measurement Procedure:
 - The system is allowed to reach thermal equilibrium at the desired measurement temperature.
 - A constant electric current is passed through the wire for a short duration (typically 1-2 seconds), generating a heat pulse.
 - The change in the wire's resistance over time is precisely measured using the resistance bridge. This resistance change is then converted to a temperature rise.
- Data Analysis: The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time. The method is based on the principle that the rate of temperature rise in the wire is inversely proportional to the thermal conductivity of the surrounding material.

Viscometry and Densitometry

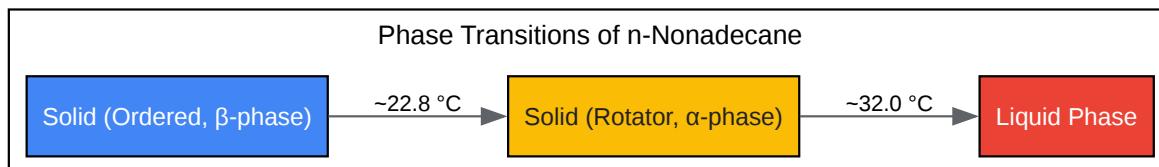
The viscosity and density of liquid **n-nonadecane** are critical parameters, especially in applications involving fluid flow.

- Objective: To measure the dynamic viscosity and density of liquid **n-nonadecane** at various temperatures.
- Apparatus: A rolling-ball viscometer (RBV) or a vibrating-tube densimeter is commonly used for alkanes. These instruments are often integrated into high-pressure, high-temperature systems.
- Measurement Procedure (Rolling-Ball Viscometer):
 - The liquid **n-nonadecane** sample is placed in a precisely machined, inclined tube of known diameter.
 - A ball of known diameter and density is allowed to roll down the tube through the liquid.

- The time it takes for the ball to travel between two marked points is accurately measured.
- The viscosity is calculated based on the rolling time, the densities of the ball and the fluid, the tube's inclination angle, and calibration constants.
- Measurement Procedure (Vibrating-Tube Densitometer):
 - The liquid sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate at its natural frequency.
 - The oscillation period is precisely measured.
 - The density of the fluid is determined from the oscillation period, as the two are directly related. The instrument is calibrated using fluids of known density (e.g., water and air).

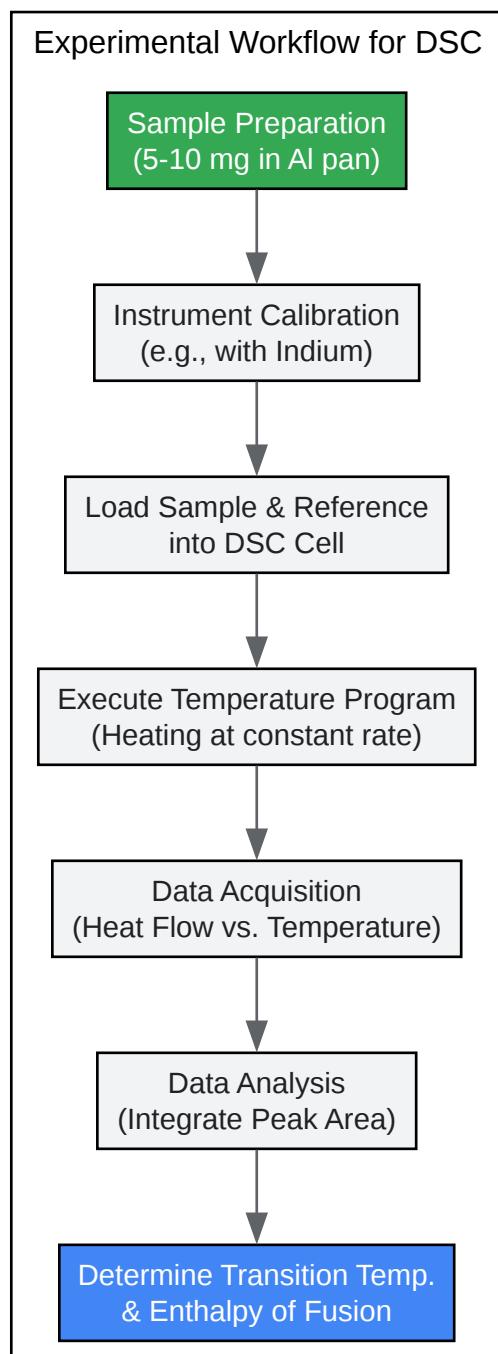
Visualizations

The following diagrams illustrate key thermal processes and experimental workflows related to **n-nonadecane**.



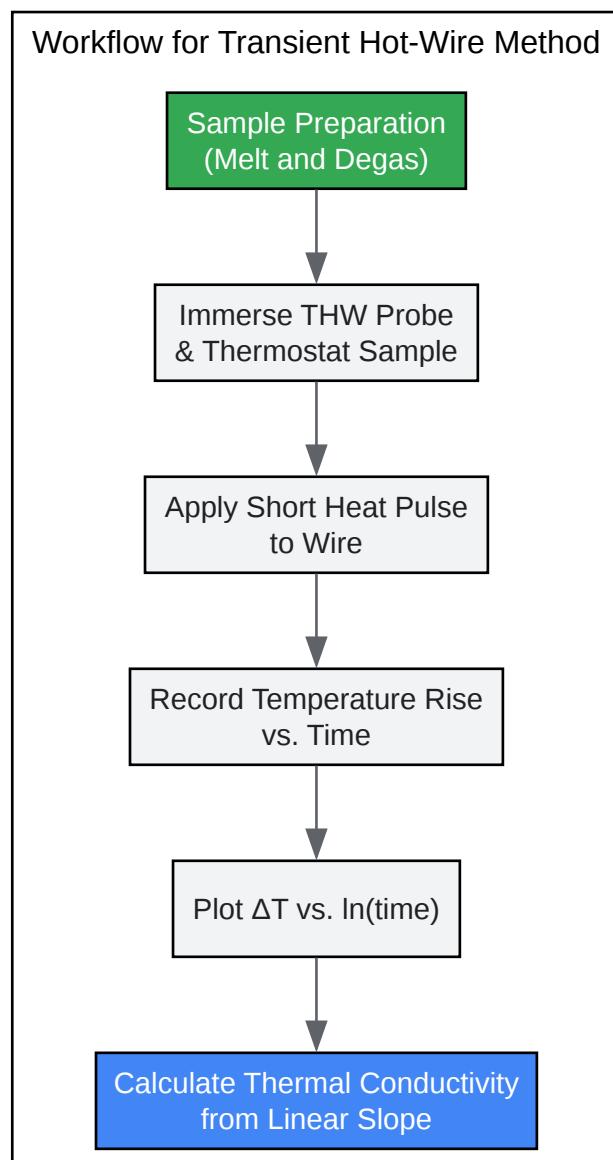
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Caption: Phase transition pathway of **n-nonadecane** upon heating.



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Caption: Typical experimental workflow for DSC analysis.



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Caption: Workflow for thermal conductivity measurement via THW.

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References

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